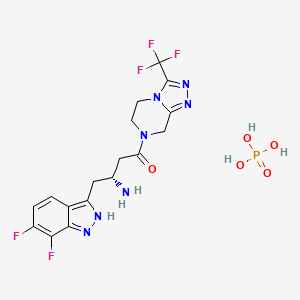

R-1 Methanandamide Fosfato

Descripción general

Descripción

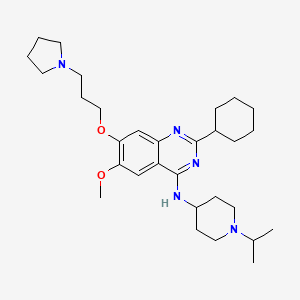

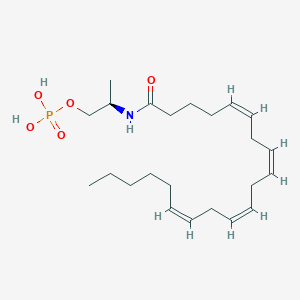

R-1 Methanandamide Phosphate is a water-soluble prodrug analog of Arachidonoyl ethanolamide (AEA), an endogenous cannabinoid . It has been tested and found to exhibit similar activity to AEA in inhibiting the growth of C6 glioma cells .

Molecular Structure Analysis

The molecular formula of R-1 Methanandamide Phosphate is C23H40NO5P . Its average mass is 441.541 Da and its monoisotopic mass is 441.264404 Da .Physical And Chemical Properties Analysis

R-1 Methanandamide Phosphate has a density of 1.1±0.1 g/cm³ . Its index of refraction is 1.511 and its molar refractivity is 124.1±0.3 cm³ . It has 6 H bond acceptors, 3 H bond donors, and 18 freely rotating bonds . Its polar surface area is 106 Ų and its molar volume is 414.5±3.0 cm³ .Aplicaciones Científicas De Investigación

Agonista del Receptor CB1

R-1 Methanandamide Fosfato es conocido por ser un agonista del receptor CB1 . El receptor CB1 es parte del sistema endocannabinoide en el cuerpo humano, que juega un papel en la regulación de varios procesos fisiológicos. Como agonista, this compound puede unirse a estos receptores y activarlos, potencialmente influenciando estos procesos.

Análogo de Prodroga Soluble en Agua de AEA

This compound se ha probado como un análogo de prodroga soluble en agua de AEA (Arachidonoyl ethanolamide) . AEA fue el primer cannabinoide endógeno (CB) aislado y caracterizado como un agonista que actúa sobre los receptores CB1 y CB2 . Como prodroga, this compound podría usarse potencialmente para aumentar la biodisponibilidad de AEA en el cuerpo.

Inhibición del Crecimiento de Células de Glioma C6

Se descubrió que la actividad de this compound es esencialmente equivalente a la de AEA para inhibir el crecimiento de células de glioma C6 . Esto sugiere posibles aplicaciones en la investigación del cáncer, particularmente en el estudio de los gliomas, un tipo de tumor que se presenta en el cerebro y la médula espinal.

Unión a Receptores CB1 del Cerebro de Rata Aislados

Cuando se probó para los efectos inhibitorios de la unión de AEA a los receptores CB1 del cerebro de rata aislados, this compound ha demostrado ser aproximadamente 5 veces menos potente como agonista con un valor Ki de alrededor de 200 nM . Esto indica su posible uso en estudios que investigan las interacciones entre los cannabinoides y los receptores CB1 en el cerebro.

Reducción de la Presión Intraocular (PIO)

Safety and Hazards

Mecanismo De Acción

Target of Action

R-1 Methanandamide Phosphate is a water-soluble prodrug analog of Arachidonoyl ethanolamide (AEA), an endogenous cannabinoid . The primary targets of this compound are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

R-1 Methanandamide Phosphate acts as an agonist on the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of the body’s naturally occurring cannabinoids . When tested for the inhibitory effects of aea binding to the isolated rat brain cb1 receptors, it has shown about 5-fold less potent as an agonist .

Biochemical Pathways

The activation of the CB1 and CB2 receptors by R-1 Methanandamide Phosphate can lead to various downstream effects, depending on the specific physiological context . For example, it has been shown to inhibit the growth of C6 glioma cells, indicating a potential role in regulating cell proliferation .

Pharmacokinetics

As a water-soluble prodrug analog of aea, it is expected to have improved bioavailability compared to aea

Result of Action

The activation of CB1 and CB2 receptors by R-1 Methanandamide Phosphate can have various molecular and cellular effects. For instance, it has been shown to inhibit the growth of C6 glioma cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.

Action Environment

The action, efficacy, and stability of R-1 Methanandamide Phosphate can be influenced by various environmental factors. For example, the presence of other endocannabinoids, the density of CB1 and CB2 receptors, and the specific physiological or pathological context can all potentially impact its action

Análisis Bioquímico

Biochemical Properties

R-1 Methanandamide Phosphate exhibits similar activity to AEA in biochemical reactions . It interacts with cannabinoid receptors CB1 and CB2, which are the same receptors that AEA acts upon . The nature of these interactions involves binding to these receptors, triggering a series of biochemical reactions .

Cellular Effects

R-1 Methanandamide Phosphate has been shown to inhibit the growth of C6 glioma cells, demonstrating its influence on cell function .

Molecular Mechanism

The molecular mechanism of R-1 Methanandamide Phosphate involves its binding interactions with biomolecules, specifically the cannabinoid receptors CB1 and CB2 . It can inhibit or activate enzymes, leading to changes in gene expression .

Metabolic Pathways

It is likely to interact with enzymes or cofactors in the endocannabinoid system, given its similarity to AEA .

Transport and Distribution

Given its water-soluble nature, it may interact with various transporters or binding proteins .

Propiedades

IUPAC Name |

[(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONSAFDJFAGAFZ-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347867 | |

| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

649569-33-5 | |

| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)